Cas no 175205-64-8 (1-[2-(trifluoromethoxy)phenyl]methanamine)

1-[2-(Trifluoromethoxy)phenyl]methanamine is a fluorinated aromatic amine featuring a trifluoromethoxy (–OCF₃) substituent at the ortho position of the phenyl ring. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug candidates. Its amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing compounds. The compound's rigid aromatic core and electron-withdrawing substituent also contribute to its utility in materials science, particularly in the design of advanced polymers or liquid crystals. Proper handling is required due to its reactive amine group.
1-[2-(trifluoromethoxy)phenyl]methanamine structure
175205-64-8 structure
Product Name:1-[2-(trifluoromethoxy)phenyl]methanamine
CAS No:175205-64-8
MF:C8H8F3NO
MW:191.15043258667
MDL:MFCD00085176
CID:66004
PubChem ID:2777251
Update Time:2025-06-09

1-[2-(trifluoromethoxy)phenyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • (2-(Trifluoromethoxy)phenyl)methanamine
    • 2-(Trifluoromethoxy)benzylamine
    • [2-(trifluoromethoxy)phenyl]methanamine
    • o-Trifluoromethoxybenzylamine
    • RARECHEM AL BW 0430
    • 2-TRIFLUORMETHOXYBENZYLAMINE
    • [2-(Trifluoromethoxy)phenyl]methylamine
    • 1-[2-(TRIFLUOROMETHOXY)PHENYL]METHANAMINE
    • N-(3-METHOXYBENZYL)CYCLOPROPANAMINE HYDROCHLORIDE
    • O-TRIFLUOROMETHOXY BENZYLAMINE
    • 2-(Trifluoromethoxy)benzylamine 95%
    • 2-(Trifluoromethoxy)benzylamine, 95+%
    • 2-Trifluoromethoxybenzylamine
    • o-trifluoromethoxybenzyl amine
    • Benzenemethanamine, 2-(trifluoromethoxy)-
    • PubChem4432
    • KSC494I5F
    • 2-trifluorometh
    • O-Trifluoromethoxy benzylamine; 1-[2-(Trifluoromethoxy)phenyl]methanamine
    • CHEMBL4551229
    • 3,3-Bipyridine-5-carboxylicacid
    • AC-2345
    • MFCD00085176
    • 2-(trifluoromethoxy)benzyl amine
    • A900535
    • 1-{2-[(trifluoromethyl)oxy]phenyl}methanamine
    • 2-Trifluoromethoxy)benzylamine
    • NCGC00328850-01
    • HMS1779B05
    • DTXSID00380435
    • EN300-24113
    • (2-trifluoromethoxyphenyl)methanamine
    • T3092
    • O-(TRIFLUOROMETHOXY)BENZYL AMINE
    • F2158-1008
    • 2-trifluoromethoxy-benzylamine
    • J-506653
    • 175205-64-8
    • 2-trifluoromethoxybenzyl amine
    • PS-8357
    • SY001811
    • CS-W013218
    • 2-(Trifluoromethoxy)benzylamine, AldrichCPR
    • AB01166142-03
    • AM61800
    • SCHEMBL40091
    • BP-11348
    • CK1120
    • FT-0608944
    • AKOS000264297
    • PB47966
    • Z169506466
    • DB-019550
    • 1-[2-(trifluoromethoxy)phenyl]methanamine
    • MDL: MFCD00085176
    • Inchi: 1S/C8H8F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2
    • InChI Key: FYXMMFFZMQMXCQ-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC=CC=1CN)(F)F
    • BRN: 9257237

Computed Properties

  • Exact Mass: 191.05600
  • Monoisotopic Mass: 191.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: liquid
  • Density: 1.275
  • Melting Point: No data available
  • Boiling Point: 82 ºC
  • Flash Point: 77℃/12mm
  • Refractive Index: 1.4531
  • PSA: 35.25000
  • LogP: 2.74420
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

1-[2-(trifluoromethoxy)phenyl]methanamine Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314,H318
  • Warning Statement: P260,P303
    P361
    P353,P305
    P351
    P338,P301
    P330
    P331,P405,P501A
  • Hazardous Material transportation number:UN2735
  • Hazard Category Code: R34
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: C
  • Packing Group:III
  • Hazard Level:8
  • HazardClass:8
  • PackingGroup:II
  • Risk Phrases:R34
  • Packing Group:III
  • Safety Term:8
  • Storage Condition:Store at 4°C,-4At ℃Store…Better

1-[2-(trifluoromethoxy)phenyl]methanamine Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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1-[2-(trifluoromethoxy)phenyl]methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:175205-64-8)1-[2-(trifluoromethoxy)phenyl]methanamine
Order Number:A900535
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:05
Price ($):282.0
Email:sales@amadischem.com

Additional information on 1-[2-(trifluoromethoxy)phenyl]methanamine

Comprehensive Overview of 1-[2-(Trifluoromethoxy)phenyl]methanamine (CAS 175205-64-8): Properties, Applications, and Industry Trends

1-[2-(Trifluoromethoxy)phenyl]methanamine (CAS 175205-64-8), a fluorinated aromatic amine derivative, has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable building block in drug discovery. Recent studies highlight its potential in modulating central nervous system (CNS) targets, with researchers exploring its role in developing novel GPCR-targeted therapies.

The growing demand for fluorinated bioactive compounds has positioned 1-[2-(trifluoromethoxy)phenyl]methanamine as a key intermediate in modern medicinal chemistry. Industry reports indicate a 23% annual growth in applications of trifluoromethoxy-containing compounds since 2020, driven by their improved pharmacokinetic properties. This aligns with frequent search queries about "fluorine in drug design" and "advantages of trifluoromethoxy groups" across scientific databases.

Synthetic approaches to CAS 175205-64-8 typically involve reductive amination of 2-(trifluoromethoxy)benzaldehyde or nucleophilic substitution reactions. Advanced purification techniques like preparative HPLC ensure high purity (>98%) for research applications. Analytical characterization commonly employs LC-MS and NMR spectroscopy, with the 19F NMR signal at -58 ppm serving as a distinctive fingerprint for quality control.

Environmental considerations surrounding fluorinated organic compounds have prompted innovations in green chemistry approaches to synthesize 1-[2-(trifluoromethoxy)phenyl]methanamine. Recent patents disclose catalytic methods reducing waste generation by 40% compared to traditional routes. These developments address trending searches about "sustainable fluorination methods" and "eco-friendly amine synthesis".

In material science applications, the compound's aromatic amine functionality enables its use as a monomer for specialty polymers. Its incorporation into polyimide backbones enhances thermal stability while maintaining optical clarity - properties highly sought after in flexible electronics and high-performance coatings. Market analysts project a 15% CAGR for such applications through 2028.

Storage and handling of 1-[2-(trifluoromethoxy)phenyl]methanamine require anhydrous conditions under inert atmosphere to prevent degradation. Technical datasheets recommend amber glass containers with molecular sieves for long-term preservation. These protocols mirror frequently asked questions about "stability of fluorinated amines" in research forums.

The compound's safety profile has been extensively documented through REACH compliance studies. While not classified as hazardous under current regulations, standard laboratory precautions apply when handling this organofluorine compound. Recent toxicological studies published in the Journal of Fluorine Chemistry confirm its favorable safety margin for research applications.

Emerging applications in PET radiopharmaceuticals leverage the 18F-labeled analogs of 1-[2-(trifluoromethoxy)phenyl]methanamine for neuroimaging. This cutting-edge application addresses the booming diagnostic imaging market, with researchers actively investigating its potential for neurodegenerative disease biomarkers.

Supply chain analytics reveal increasing global availability of CAS 175205-64-8, with major producers located in pharmaceutical hubs across North America, Europe, and Asia. Quality specifications typically require ≥97% purity by HPLC analysis, with strict limits on residual solvents. Current pricing trends reflect the compound's growing importance in medicinal chemistry pipelines.

Future research directions for 1-[2-(trifluoromethoxy)phenyl]methanamine include exploration of its enantiomeric forms for chiral drug development and investigation of its metal-chelating properties. These potential applications correspond with rising search volumes for "chiral fluorinated amines" and "organofluorine ligands" in scientific literature databases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:175205-64-8)1-[2-(trifluoromethoxy)phenyl]methanamine
A900535
Purity:99%
Quantity:100g
Price ($):282.0
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